Cas no 1806008-07-0 (5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring a chloro-substituted pyridine core with a difluoromethyl group and a formyl functional group at the 2-position. Its unique structure, combining electron-withdrawing and reactive moieties, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances metabolic stability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. This compound is particularly useful in the development of bioactive molecules, offering precise reactivity for constructing complex heterocyclic frameworks. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications.
5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde structure
1806008-07-0 structure
Product name:5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
CAS No:1806008-07-0
MF:C7H4ClF2NO2
MW:207.561967849731
CID:4866884

5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
    • Inchi: 1S/C7H4ClF2NO2/c8-3-1-11-4(2-12)5(6(3)13)7(9)10/h1-2,7H,(H,11,13)
    • InChI Key: IPCZVMHSTGMJKC-UHFFFAOYSA-N
    • SMILES: ClC1=CNC(C=O)=C(C(F)F)C1=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 323
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2

5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053274-1g
5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1806008-07-0 97%
1g
$1,579.40 2022-04-01

5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Related Literature

Additional information on 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde

5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde: A Comprehensive Overview

The compound 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, identified by the CAS No. 1806008-07-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a chlorine atom at position 5, a difluoromethyl group at position 3, a hydroxyl group at position 4, and an aldehyde group at position 2. These substituents contribute to its distinctive chemical reactivity and functional properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize the production of this compound. The introduction of the difluoromethyl group enhances the molecule's stability and bioavailability, making it a promising candidate for drug development. Additionally, the presence of the aldehyde group allows for further functionalization, enabling the creation of derivatives with tailored properties.

The biological activity of 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression. Furthermore, this compound has shown promising results in modulating cellular signaling pathways, which could lead to novel therapeutic interventions for chronic diseases such as diabetes and neurodegenerative disorders.

In terms of environmental applications, 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has been investigated for its role in remediation processes. Its ability to bind and sequester heavy metals from contaminated water systems has garnered attention from environmental scientists. This property underscores its potential as a green chemistry solution for addressing pollution challenges.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. Researchers have explored its use in the development of advanced materials, such as conductive polymers and sensors. The unique electronic properties imparted by the substituents on the pyridine ring enable these materials to exhibit enhanced performance in electronic devices.

In conclusion, 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde (CAS No. 1806008-07-0) is a multifaceted compound with vast potential across diverse fields. Its synthesis, biological activity, environmental applications, and material science uses highlight its significance in contemporary research. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play a pivotal role in advancing scientific and technological frontiers.

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